N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide is a chemical compound that has garnered attention in various fields of research and industry due to its unique properties and potential applications. This compound is characterized by its complex molecular structure, which includes a benzoyl group, a tetrahydroquinoline ring, and a methylbutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the methylbutanamide moiety is attached through an amidation reaction, where the appropriate amine reacts with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the Pictet-Spengler reaction, efficient separation techniques such as chromatography for intermediate purification, and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with altered functional groups.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a benzoyl group, tetrahydroquinoline ring, and methylbutanamide moiety makes it distinct from other similar compounds, potentially offering different reactivity and biological activity profiles.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(2)13-20(24)22-18-11-10-16-9-6-12-23(19(16)14-18)21(25)17-7-4-3-5-8-17/h3-5,7-8,10-11,14-15H,6,9,12-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNWEGZNONQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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